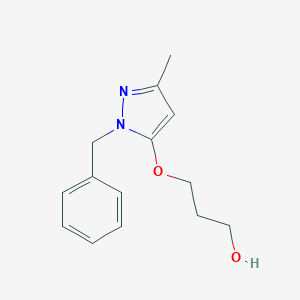
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-, commonly known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. PBP is a derivative of propanol and has a pyrazole ring attached to it, which gives it unique biochemical properties.
科学的研究の応用
PBP has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, PBP has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. PBP has also been shown to have anticancer properties, and it can be used as a chemotherapeutic agent. In agriculture, PBP can be used as a plant growth regulator, and it can improve crop yield and quality. In material science, PBP can be used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of PBP is not fully understood, but it is believed to act through the modulation of various signaling pathways. PBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by PBP can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
生化学的および生理学的効果
PBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBP can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death. PBP has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which can lead to the inhibition of inflammation. In vivo studies have shown that PBP can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
PBP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PBP has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments. However, PBP has some limitations as well. It can be unstable in certain solvents and can degrade over time. PBP can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on PBP. One direction is to further investigate the mechanism of action of PBP and its interaction with various signaling pathways. Another direction is to explore the potential use of PBP as a therapeutic agent for various diseases such as cancer, inflammation, and pain. The development of new PBP derivatives with improved pharmacological properties is also an area of interest. Finally, the use of PBP as a building block for the synthesis of new materials with unique properties is another promising direction for future research.
合成法
The synthesis of PBP is a multi-step process that involves the reaction of propanol with various reagents. The most common method of synthesizing PBP is through the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with propanol to obtain PBP. The purity and yield of PBP can be improved by using different solvents and purification techniques.
特性
CAS番号 |
15083-36-0 |
|---|---|
製品名 |
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)- |
分子式 |
C14H18N2O2 |
分子量 |
246.3 g/mol |
IUPAC名 |
3-(2-benzyl-5-methylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C14H18N2O2/c1-12-10-14(18-9-5-8-17)16(15-12)11-13-6-3-2-4-7-13/h2-4,6-7,10,17H,5,8-9,11H2,1H3 |
InChIキー |
RJPPLQKWBIGOQI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
その他のCAS番号 |
15083-36-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



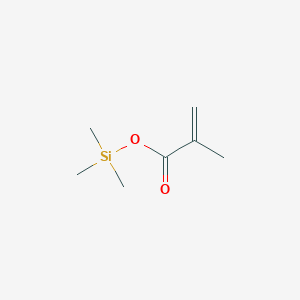
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
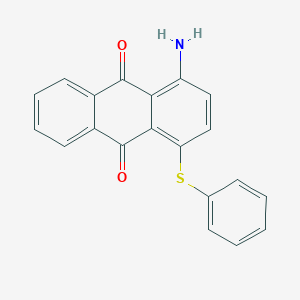
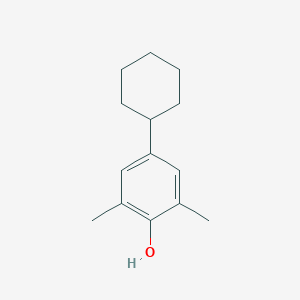
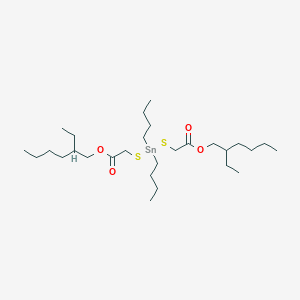
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
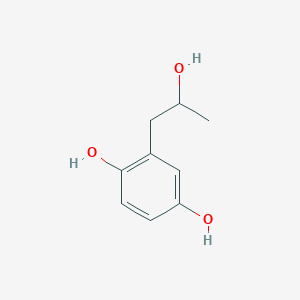
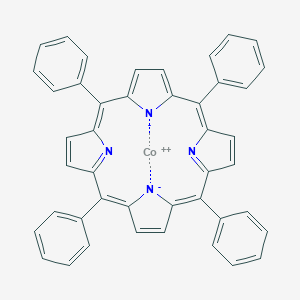
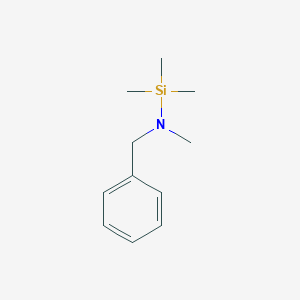
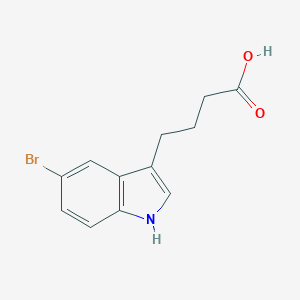
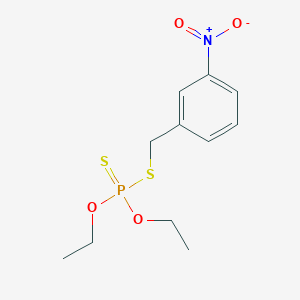
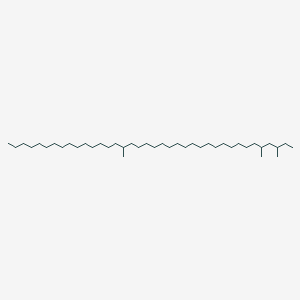
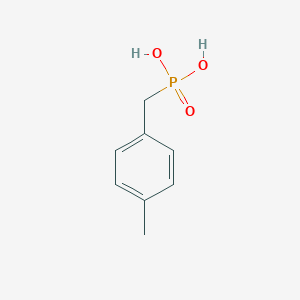
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)